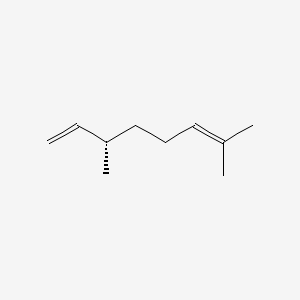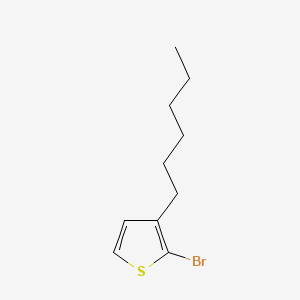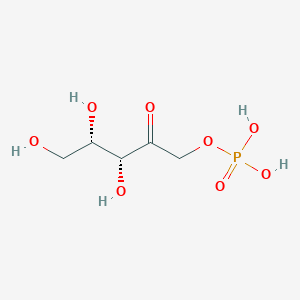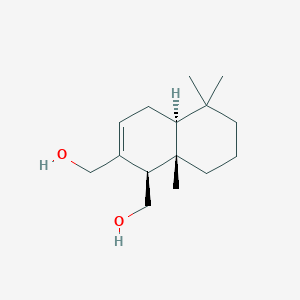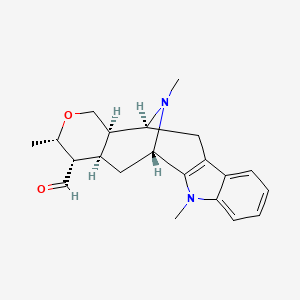
Talcarpine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Talcarpine is a natural product found in Alstonia macrophylla and Alstonia angustifolia with data available.
Wissenschaftliche Forschungsanwendungen
Enantiospecific Synthesis
Talcarpine has been the subject of enantiospecific synthesis research. A notable study demonstrated the successful synthesis of talcarpine from D-(+)-tryptophan, highlighting its potential for large-scale production for biological screening (Yu, Wang, Li, & Cook, 2000).
Prospective Therapeutic Applications
The therapeutic potential of talcarpine and related compounds has been explored in various contexts:
- AMPA Receptor Modulation : Talampanel, a compound related to talcarpine, is studied for its role as a negative allosteric modulator of AMPA receptors. This property suggests potential applications in treating epilepsy, dyskinesia in Parkinson's disease, ischemic stroke, multiple sclerosis, and possibly in suppressing CNS tumor growth (Szénási & Hársing, 2004).
- Neuroprotection : Talampanel has shown neuroprotective effects in rat models of traumatic brain injury. Its administration shortly after trauma significantly reduced brain contusion and neuronal damage, suggesting a potential therapeutic application in acute brain injuries (Belayev et al., 2001).
Synthetic Pathways and Chemical Studies
Researchers have developed various synthetic pathways and chemical studies related to talcarpine, furthering understanding of its chemical properties and potential applications:
- Improved Synthesis Methods : An improved total synthesis of talcarpine and related compounds has been achieved, providing insights into more efficient production methods for these alkaloids (Liao, Zhou, Yu, & Cook, 2006).
- Stereoselectivity Studies : The stereochemistry of talampanel, a talcarpine-related compound, has been investigated for its influence on AMPA receptor inhibition. This research provides important insights into the design of more selective and potent inhibitors for neurological conditions (Wang & Niu, 2013).
Clinical Trials and Drug Interactions
Talcarpine-related compounds have been involved in clinical trials and studies examining drug interactions:
- Clinical Trials : Talampanel has been evaluated in clinical trials for its efficacy in treating refractory partial seizures. This research offers insights into its potential as an antiepileptic medication (Chappell et al., 2002).
- Drug Interaction Studies : Investigations into drug interactions, such as those involving talinolol (a compound related to talcarpine), have provided important information on the pharmacokinetics and influence of other medications on its disposition in humans (Giessmann et al., 2004).
Eigenschaften
Produktname |
Talcarpine |
|---|---|
Molekularformel |
C21H26N2O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
(1S,12S,13R,16S,17S,18R)-3,16,20-trimethyl-15-oxa-3,20-diazapentacyclo[10.7.1.02,10.04,9.013,18]icosa-2(10),4,6,8-tetraene-17-carbaldehyde |
InChI |
InChI=1S/C21H26N2O2/c1-12-16(10-24)14-8-20-21-15(9-19(22(20)2)17(14)11-25-12)13-6-4-5-7-18(13)23(21)3/h4-7,10,12,14,16-17,19-20H,8-9,11H2,1-3H3/t12-,14-,16+,17+,19-,20-/m0/s1 |
InChI-Schlüssel |
NTXSRNQQLHZNTH-YONURWJNSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@@H]2C[C@H]3C4=C(C[C@@H]([C@@H]2CO1)N3C)C5=CC=CC=C5N4C)C=O |
Kanonische SMILES |
CC1C(C2CC3C4=C(CC(C2CO1)N3C)C5=CC=CC=C5N4C)C=O |
Synonyme |
talcarpine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




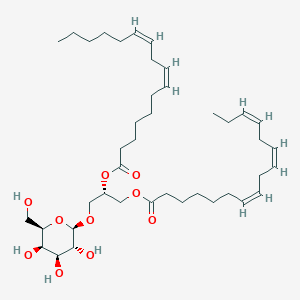
![1,3-dihydroxy-12H-benzo[b]xanthen-12-one](/img/structure/B1249582.png)

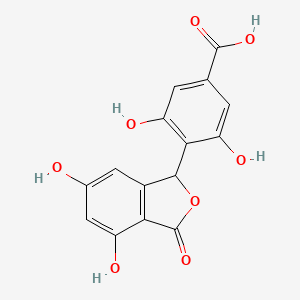

![3-(1-Hexyl-cyclopentyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B1249589.png)


